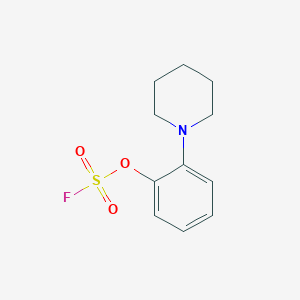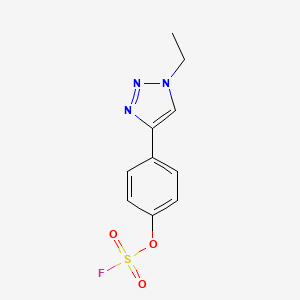
1-(2-Fluorosulfonyloxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorosulfonyloxyphenyl)piperidine, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FSP is a piperidine derivative with a fluorosulfonyloxyphenyl group attached to it. This compound has been studied extensively for its unique chemical properties, which make it a promising candidate for various research and development applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine is not well understood, but it is believed to act through the inhibition of various biological targets. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, this compound has been shown to inhibit the growth of cancer cells, potentially through the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by this compound can lead to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to have activity against cancer cells, which could potentially lead to the development of new cancer therapies. However, the specific effects of this compound on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its potential as a drug candidate for various diseases, including Alzheimer's disease and cancer. This compound has also been shown to have a high degree of selectivity for certain biological targets, which can reduce the likelihood of off-target effects. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the specific effects of this compound on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Fluorosulfonyloxyphenyl)piperidine. One area of interest is the development of this compound as a potential drug candidate for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its effects on cognitive function. Additionally, this compound has been shown to have activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Finally, there is potential for the development of new synthetic methods for this compound that could improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine involves the reaction of 1-(2-hydroxyphenyl)piperidine with fluorosulfonic acid. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is purified through various methods such as column chromatography or recrystallization. The yield and purity of the final product can vary depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
1-(2-Fluorosulfonyloxyphenyl)piperidine has been primarily studied for its potential applications in drug discovery and development. This compound has been shown to have activity against various biological targets, including enzymes and receptors. This compound has been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, this compound has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZCOYKSLJCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)

![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)
![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)


![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)

![10-[[3-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7433049.png)
![2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433054.png)
![2-[4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoyl]piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B7433059.png)
![tert-butyl N-[2-[1-[3-(5-methyl-2-nitrophenoxy)propanoyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B7433060.png)